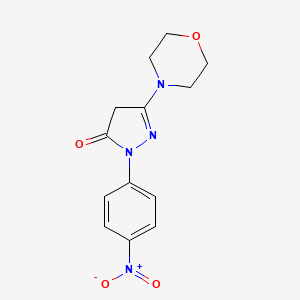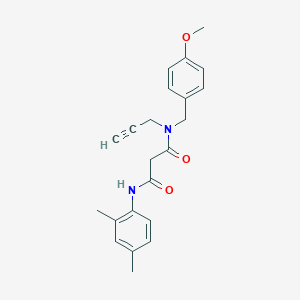![molecular formula C14H12N4S B5416853 2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)
2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine, commonly known as BTTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTTP belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antifungal, anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of BTTP is not fully understood. However, studies have shown that BTTP exerts its biological activity by inhibiting specific enzymes and proteins in the target cells. For example, BTTP inhibits the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
BTTP exhibits several biochemical and physiological effects, including cytotoxicity, antifungal activity, and antimicrobial activity. BTTP also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTTP has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BTTP is its potent biological activity against various diseases, including cancer and fungal infections. BTTP is also easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of BTTP is its potential toxicity, which may limit its therapeutic applications. Further studies are needed to determine the optimal dosage and toxicity profile of BTTP.
Zukünftige Richtungen
BTTP has significant potential for therapeutic applications in various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of BTTP. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BTTP. Future research should also focus on the development of BTTP derivatives with improved biological activity and reduced toxicity. Finally, the mechanism of action of BTTP should be further elucidated to better understand its therapeutic potential.
Synthesemethoden
The synthesis of BTTP involves the reaction of 2-chloronicotinic acid with thiourea and benzyl bromide in the presence of potassium carbonate as a base. The reaction is carried out in dimethyl sulfoxide (DMSO) as a solvent at a temperature of 120°C for 6 hours. The resulting product is purified by recrystallization to obtain BTTP in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BTTP has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its anticancer activity. Studies have shown that BTTP exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. BTTP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Another area of research is the antifungal activity of BTTP. Studies have shown that BTTP exhibits potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. BTTP inhibits the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, which is essential for fungal cell survival.
Eigenschaften
IUPAC Name |
2-(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-2-6-11(7-3-1)10-19-14-16-13(17-18-14)12-8-4-5-9-15-12/h1-9H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVANQGRXKUFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416781.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5416795.png)
![4'-amino-6'-[(3,4-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5416800.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5416806.png)

![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5416823.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)
![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)
